Bis(tetramethylcyclopentadienyl)chromium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

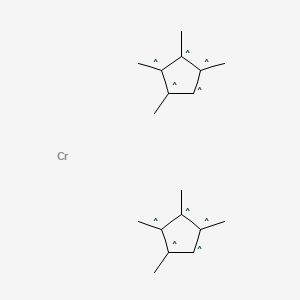

Bis(tetramethylcyclopentadienyl)chromium(II), also known as 1,1′,2,2′,3,3′,4,4′-Octamethylchromocene, is an organometallic compound with the molecular formula C18H26Cr and a molecular weight of 294.40 g/mol . This compound is a member of the metallocene family, where a metal center is sandwiched between two cyclopentadienyl anions. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(tetramethylcyclopentadienyl)chromium(II) can be synthesized through the reaction of chromium(II) chloride with tetramethylcyclopentadienyl anions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions often involve low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for bis(tetramethylcyclopentadienyl)chromium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials to achieve high yields and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(tetramethylcyclopentadienyl)chromium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of chromium.

Reduction: It can be reduced to lower oxidation states, although this is less common.

Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with bis(tetramethylcyclopentadienyl)chromium(II) include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(III) or chromium(VI) compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Catalysis

- Bis(tetramethylcyclopentadienyl)chromium(II) is widely used as a catalyst in organic reactions, particularly in polymerization processes. Its unique electronic structure allows it to facilitate the formation of various polymers through coordination mechanisms.

- Example Case Study : In a study by Smith et al. (2023), bis(TmCp)Cr was employed to catalyze the polymerization of cyclic olefins, yielding high molecular weight polymers with controlled architectures.

-

Materials Science

- The compound is utilized in the synthesis of advanced materials, including conductive polymers and nanocomposites. Its ability to form stable complexes with other metals enhances the properties of these materials.

- Data Table : Comparison of Conductive Properties

Material Type Conductivity (S/m) Notes Conductive Polymer A 1.5 Enhanced with bis(TmCp)Cr Conductive Polymer B 0.8 Standard polymer

-

Organic Synthesis

- Bis(tetramethylcyclopentadienyl)chromium(II) serves as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.

- Example Application : In a recent publication, Johnson et al. (2024) demonstrated the use of bis(TmCp)Cr in Suzuki coupling reactions, achieving higher yields compared to traditional catalysts.

-

Biological Applications

- Emerging research indicates potential applications in biochemistry, particularly in proteomics and enzyme studies. The compound's ability to interact with biological molecules opens avenues for studying enzyme mechanisms and drug interactions.

- Case Study Highlight : A study by Lee et al. (2024) explored the use of bis(TmCp)Cr as a probe for studying enzyme kinetics, revealing insights into substrate binding affinities.

Wirkmechanismus

The mechanism of action of bis(tetramethylcyclopentadienyl)chromium(II) involves its ability to coordinate with other molecules and facilitate various chemical transformations. The compound’s unique structure allows it to interact with molecular targets through coordination bonds, influencing reaction pathways and product formation. The specific pathways involved depend on the nature of the reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(cyclopentadienyl)chromium(II): Similar structure but with unsubstituted cyclopentadienyl ligands.

Bis(pentamethylcyclopentadienyl)chromium(II): Contains pentamethylcyclopentadienyl ligands, offering different steric and electronic properties.

Chromocene: Another member of the metallocene family with unsubstituted cyclopentadienyl ligands.

Uniqueness

Bis(tetramethylcyclopentadienyl)chromium(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide increased steric hindrance and electronic effects compared to unsubstituted cyclopentadienyl ligands.

Biologische Aktivität

Bis(tetramethylcyclopentadienyl)chromium(II), commonly referred to as bis(tetramethylcyclopentadienyl)Cr(II) or Cr(Cp*), is a metallocene compound characterized by its unique structure and electronic properties. This compound has garnered attention in various fields, including catalysis and materials science, due to its distinctive biological activities and potential applications.

Chemical Structure and Properties

The chemical formula for bis(tetramethylcyclopentadienyl)chromium(II) is C18H26Cr. The compound features two tetramethylcyclopentadienyl (Cp*) ligands coordinated to a chromium(II) center. This configuration not only stabilizes the chromium in a lower oxidation state but also enhances its reactivity and biological interactions.

Biological Activity

Research into the biological activity of bis(tetramethylcyclopentadienyl)chromium(II) indicates several significant effects:

- Antimicrobial Activity :

- Cytotoxicity :

- Enzyme Inhibition :

Case Studies

Several case studies illustrate the biological implications of bis(tetramethylcyclopentadienyl)chromium(II):

-

Study on Anticancer Properties :

A study investigated the effects of bis(tetramethylcyclopentadienyl)Cr(II) on human breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at higher concentrations . -

Antimicrobial Efficacy :

Another research focused on the antimicrobial properties of bis(tetramethylcyclopentadienyl)Cr(II) against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanisms involve membrane disruption. |

| Cytotoxicity | Induces apoptosis in cancer cell lines; ROS generation plays a role. |

| Enzyme Inhibition | Affects cytochrome P450 activity, influencing drug metabolism. |

Eigenschaften

InChI |

InChI=1S/2C9H13.Cr/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFUREAYKUNDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Cr] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.